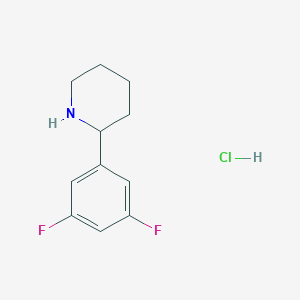

2-(3,5-difluorophenyl)piperidine HCl

Descripción

The compound features a piperidine ring substituted at the 2-position with a 3,5-difluorophenyl group, and it is stabilized as a hydrochloride salt. Fluorinated aromatic rings are known to enhance metabolic stability and binding affinity in bioactive molecules, making this compound a candidate for further pharmacological exploration. Structural analogs and related compounds listed in the evidence (e.g., difluorophenyl-substituted piperidines and hydrazines) suggest its relevance in chemical libraries and intermediate synthesis .

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFLWCHHRHMYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Below is a detailed comparison:

Table 1: Structural Comparison of 2-(3,5-Difluorophenyl)piperidine HCl with Analogs

| Compound Name | Substituent Positions (Phenyl Ring) | Piperidine Substitution | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2-(3,5-Difluorophenyl)piperidine HCl | 3,5-difluoro | 2-position | Not provided | Reference compound |

| 1-(2,4-Difluorophenyl)piperidine [HC-3573] | 2,4-difluoro | 1-position | 1345471-75-1 | Fluorine positions and piperidine attachment site |

| 1-(3,4-Difluoro-phenyl)-piperidin-4-one [SS-2149] | 3,4-difluoro | 4-keto, 1-position | 885275-07-0 | Keto group introduces polarity; altered fluorine positions |

| 3,5-Difluorophenylhydrazine HCl [OR-1195] | 3,5-difluoro | Hydrazine moiety | 502496-27-7 | Replaces piperidine with hydrazine; distinct reactivity |

Key Observations:

Piperidine Substitution Site: Substitution at the 2-position (reference compound) vs. 1-position (HC-3573) may influence conformational flexibility and steric interactions in target binding.

Functional Group Variations :

- The 4-keto group in SS-2149 introduces hydrogen-bonding capability, which is absent in the reference compound. This could affect solubility or metabolic pathways .

- Hydrazine Derivatives (e.g., OR-1195) lack the piperidine ring, reducing basicity and altering pharmacological profiles.

Research Findings and Limitations

Physicochemical and Pharmacological Data:

No direct experimental data (e.g., melting point, solubility, or bioactivity) for 2-(3,5-difluorophenyl)piperidine HCl are available in the provided evidence. However, inferences can be drawn from related studies:

- Solubility Trends : Fluorinated aromatic compounds often exhibit lower aqueous solubility due to hydrophobicity, but hydrochloride salt formation (as in the reference compound) may improve solubility compared to free bases .

- Thermodynamic Modeling : Methods described for nifedipine (e.g., solid-liquid equilibrium models in mixed solvents) could be applicable to predict solubility behavior for fluorinated piperidines .

Crystallographic Considerations:

Symmetric 3,5-difluoro substitution may facilitate easier crystal packing compared to asymmetric analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.